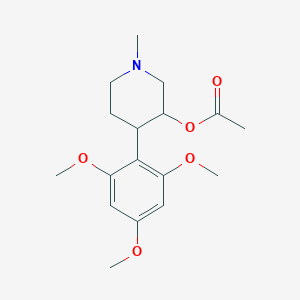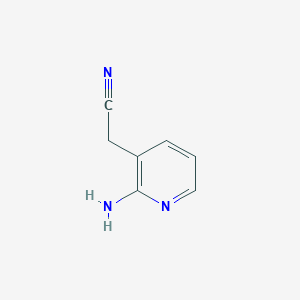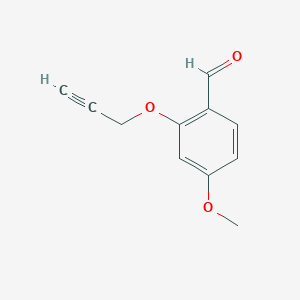
2,5-Dichloro-1,6-naphthyridine
Overview
Description
2,5-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Grindstone Chemistry: A solvent-free and catalyst-free synthesis method involves grinding ketones, malononitrile, and amines in a mortar at room temperature.
Industrial Production Methods: Industrial production often employs scalable methods such as microwave-assisted synthesis and metal-catalyzed reactions to achieve high yields and purity. These methods are optimized for large-scale production to meet industrial demands.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming complex ring structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Cycloaddition: Reagents such as azides or alkynes under thermal or catalytic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted naphthyridines, fused ring systems, and various oxidized or reduced derivatives.
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which 2,5-dichloro-1,6-naphthyridine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anti-cancer agents .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacological activity of 1,6-naphthyridines suggests that they have suitable adme properties for therapeutic use .
Result of Action
It is known that 1,6-naphthyridines have a variety of pharmacological activities, suggesting that they can induce a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Dichloro-1,6-naphthyridine are largely unexplored. It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, certain functionalized 1,6-naphthyridines have been found to act as sex hormone regulatory agents or anti-HIV agents .
Molecular Mechanism
The molecular mechanism of action of this compound remains elusive. It is known that 1,6-naphthyridines can interact with various biomolecules, potentially leading to changes in gene expression
Scientific Research Applications
2,5-Dichloro-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with significant biological activity, used in similar applications.
2,4-Dichloro-1,5-naphthyridine: Shares structural similarities and is used in similar chemical reactions.
Genz-644282: A structural analogue with anticancer properties.
Uniqueness: 2,5-Dichloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest.
Properties
IUPAC Name |
2,5-dichloro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKXOXIYZLIHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118217.png)
![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)









![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)
